O-Methyl-L-threonine
Description
Significance of Non-Proteinogenic Amino Acids in Biochemical Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in an organism's genome. wikipedia.org Despite not being incorporated into proteins during translation, NPAAs are vital in various biological processes. wikipedia.orgcymitquimica.com They serve as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org
In the realms of chemical biology and medicinal chemistry, NPAAs are powerful tools for developing peptide-based drug candidates. nih.gov The incorporation of NPAAs into peptide sequences can fundamentally alter their properties, often enhancing stability, potency, permeability, and bioavailability. nih.gov For example, derivatives of the non-proteinogenic amino acid (4R)-hydroxyproline are used in the synthesis of antidiabetic drugs. taylorandfrancis.com Furthermore, NPAAs like allylglycine and propargylglycine (B1618536) are used to create functionalized polymers. taylorandfrancis.com The strategic insertion of NPAAs can also be used to engineer novel proteins with functions not found in nature, opening new avenues for biomedical applications. chemrxiv.org
O-Methyl-L-threonine as a Threonine Derivative and Isoleucine Analog
This compound is a derivative of the essential amino acid L-threonine, where a methyl group replaces the hydrogen on the hydroxyl side chain. nih.govchemicalbook.comebi.ac.uk This structural modification classifies it as a non-proteinogenic L-alpha-amino acid and an ether. nih.govchemicalbook.com The presence of the methoxy (B1213986) group enhances its solubility and reactivity compared to its parent compound. chemimpex.com
Crucially, this compound also functions as an isosteric analog of another essential amino acid, isoleucine. ebi.ac.ukasm.org This means it has a similar shape and size to isoleucine, allowing it to interact with biological systems that normally recognize isoleucine. This analog behavior is central to its mechanism of action in various research contexts. For instance, it has been shown to inhibit the incorporation of amino acids into proteins by competing with isoleucine. ebi.ac.ukebi.ac.uk
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S,3R)-2-amino-3-methoxybutanoic acid nih.gov |
| Molecular Formula | C5H11NO3 cymitquimica.comnih.govchemimpex.com |
| Molecular Weight | 133.15 g/mol nih.govbiosynth.com |
| CAS Number | 4144-02-9 cymitquimica.comchemicalbook.comchemimpex.com |
| Appearance | White to off-white crystalline powder chemimpex.com |
| Melting Point | 203-220 ºC chemimpex.com |
Overview of Research Trajectories for this compound
Research into this compound has followed several key trajectories, largely stemming from its role as an isoleucine antagonist.
Inhibition of Protein Synthesis: A significant area of research has focused on its ability to inhibit protein synthesis. asm.org By acting as an analog of isoleucine, this compound can interfere with the machinery of protein production. ebi.ac.ukasm.org For example, in rabbit reticulocytes, it selectively inhibits the synthesis of α-globin chains, which contain isoleucine, without affecting β-globin chains that lack it. ebi.ac.uk This selective inhibition provides a valuable tool for studying the regulation and coordination of globin chain synthesis. ebi.ac.uk
Enzyme Inhibition Studies: this compound's interaction with enzymes involved in amino acid metabolism has been a subject of investigation. It inhibits the enzyme L-threonine deaminase, which is involved in the biosynthesis of isoleucine. asm.orgnih.gov Interestingly, very high concentrations of this compound are needed for this inhibition, which is competitive with threonine. asm.org It also inhibits isoleucyl-tRNA synthetase, the enzyme responsible for attaching isoleucine to its corresponding transfer RNA (tRNA). asm.orgpnas.org While the affinity of the synthetase for this compound is much lower than for isoleucine, it is activated and transferred to tRNA in Escherichia coli, leading to its incorporation into bacterial proteins. asm.org
Development of Resistant Strains: The growth-inhibiting effects of this compound have been used to select for resistant cell lines and microorganisms. nih.govmdpi.com For instance, Rosa cell lines resistant to this compound have been isolated, and these variants often exhibit altered feedback sensitivity of L-threonine deaminase and an increased intracellular pool of free isoleucine. nih.gov Similarly, Streptomyces avermitilis mutants resistant to this compound show changes in the production of the avermectin (B7782182) complex, an important antiparasitic agent. ebi.ac.uk
Pharmacological and Therapeutic Potential: The compound has been explored for its potential biological activities. cymitquimica.com Early studies investigated dipeptides of this compound as potential antimalarial agents against Plasmodium berghei in mice. ebi.ac.uk It has also been noted for its antibacterial properties. nih.govchemicalbook.com
Table 2: Research Findings on this compound's Biological Interactions
| Organism/System | Finding | Reference |
|---|---|---|
| Escherichia coli | Inhibits growth, an effect reversed by isoleucine, valine, and leucine (B10760876). asm.org | asm.org |
| Escherichia coli | Activated by isoleucyl-tRNA synthetase and incorporated into protein. asm.org | asm.org |
| Rabbit Reticulocytes | Inhibits synthesis of α-globin (contains isoleucine) but not β-globin (no isoleucine). ebi.ac.uk | ebi.ac.uk |
| Rabbit Reticulocytes | The isoleucine antagonist O-methylthreonine is activated by isoleucyl-RNA synthetase but not transferred to tRNA. pnas.org | pnas.org |
| Rosa cells | Inhibits cell growth; resistant variants show altered L-threonine deaminase sensitivity. nih.gov | nih.gov |
| Streptomyces avermitilis | Resistance to this compound alters the composition of the avermectin complex produced. ebi.ac.uk | ebi.ac.uk |
Properties
Molecular Weight |
133.2 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for O Methyl L Threonine and Its Derivatives
Strategies for O-Methylation of Threonine
The core of synthesizing O-Methyl-L-threonine lies in the selective methylation of the hydroxyl group on the threonine side chain. This requires careful control to prevent unwanted reactions at the amino and carboxyl groups.
Chemical Synthesis Routes for this compound
A common and effective strategy for the O-methylation of L-threonine begins with the protection of the amino group. The N-tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability and ease of removal. chemimpex.compatsnap.com The synthesis typically involves reacting N-Boc-L-threonine with a methylating agent in the presence of a base.
One documented method involves dissolving N-tert-butoxycarbonyl-L-threonine in a solvent like acetone. patsnap.com A base, such as sodium hydroxide, is then added, followed by the dropwise addition of a methylating agent like dimethyl sulfate (B86663). patsnap.com The reaction proceeds, often overnight, to yield N-tert-butoxycarbonyl-O-methyl-L-threonine. patsnap.com Subsequent removal of the Boc protecting group, typically under acidic conditions, yields the final product, this compound. patsnap.com
A similar approach utilizes sodium hydride and methyl iodide in tetrahydrofuran (B95107) (THF) for the methylation of N-protected amino acids. cdnsciencepub.comcdnsciencepub.com This method has been described for various neutral amino acids, including O-benzyl-protected threonine. cdnsciencepub.comcdnsciencepub.com
Table 1: Examples of Chemical Synthesis Routes for N-Protected O-Methyl-Threonine
| N-Protecting Group | Methylating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Boc | Dimethyl sulfate | Sodium hydroxide | Acetone | 63% (for DL-threonine) | patsnap.com |
| Boc | Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) | Not specified | cdnsciencepub.com |
Maintaining the stereochemical integrity at the α- and β-carbons of L-threonine during synthesis is paramount. The use of chiral starting materials like L-threonine is a foundational aspect of stereospecific synthesis. lookchemmall.com Synthesis methods are designed to avoid racemization, ensuring that the final product retains the desired L-configuration. researchgate.net
For instance, photoinduced decarboxylative radical reactions have been explored for O-alkylation of serine and threonine derivatives. researchgate.net This method is noted to proceed with complete retention of the α-chirality because it is performed under mild conditions without the use of metal, base, or heat. researchgate.net While this specific example focuses on broader O-alkylation, the principles of using mild reaction conditions are crucial for maintaining stereochemistry in O-methylation as well.
N-Protected Threonine as Precursor in Methylation Reactions
Chemoenzymatic Approaches for Stereoselective Synthesis
Chemoenzymatic methods offer a powerful alternative for achieving high stereoselectivity in the synthesis of this compound. These approaches leverage the specificity of enzymes to catalyze key transformations. For example, l-Threonine aldolase (B8822740) (LTA) is an enzyme used in the formation of β-hydroxy-α-amino acids with two chiral centers. acs.org While direct enzymatic O-methylation of threonine is less commonly documented in the provided context, the broader field of chemoenzymatic synthesis highlights the potential for highly specific and efficient reactions. globalauthorid.comchemrxiv.orgnih.gov For instance, research on other amino acids like serine has demonstrated efficient chemoenzymatic methods to prepare optically active O-methyl-d-serine, showcasing the viability of such strategies. acs.org
These enzymatic methods can offer advantages in terms of reaction conditions and stereochemical control compared to purely chemical routes. asm.org
Synthesis of Protected this compound Derivatives for Peptide Chemistry
For the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), it is essential to use derivatives where both the amino group and the carboxyl group are suitably protected. chemimpex.compeptide.com
Boc-Protection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. chemimpex.comgoogle.com Boc-O-methyl-L-threonine is a key building block that allows for the stepwise assembly of peptides. chemimpex.com The synthesis of Boc-L-threonine itself can be achieved by reacting L-threonine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like potassium hydroxide. google.com
The resulting Boc-O-methyl-L-threonine can then be used in peptide synthesis protocols. chemimpex.comchemimpex.com The Boc group provides protection to the amino group, preventing it from reacting during the coupling of the next amino acid in the peptide chain. peptide.com This protection is stable under the coupling conditions but can be readily removed with a strong acid, a standard step in Boc-based SPPS. google.comgoogle.com
Fmoc-Protection Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic and neutral conditions and its lability to mild bases, typically piperidine. wikipedia.org The standard procedure for the N-terminal protection of an amino acid, including this compound, involves its reaction with an activated Fmoc reagent.
Common reagents for this transformation include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orggoogle.com The synthesis is typically carried out by dissolving the starting amino acid, this compound, in an aqueous-organic solvent mixture, such as dioxane/water or acetone/water. A base, such as sodium bicarbonate or sodium hydroxide, is added to deprotonate the amino group, activating it for nucleophilic attack on the Fmoc reagent. wikipedia.orggoogle.com
For instance, a general procedure analogous to the synthesis of Fmoc-Thr(tBu)-OH involves dissolving the amino acid in an acetone/water mixture and adding Fmoc-OSu while maintaining a basic pH (8.5–9.0) with sodium hydroxide. The reaction proceeds to completion, after which the product, Fmoc-L-Thr(Me)-OH, is isolated through acidification and extraction. The crude product can then be purified by crystallization or chromatography. While specific yields for Fmoc-L-Thr(Me)-OH are not widely reported in comparative studies, similar preparations for other threonine derivatives achieve high yields. google.com
| Starting Material | Fmoc Reagent | Solvent System | Base | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Amino Acid (e.g., this compound) | Fmoc-OSu | Acetone/Water or Dioxane/Water | NaOH or NaHCO₃ | pH 8.5-9.0, 0°C to RT, 2-6 hours | wikipedia.org |
| Amino Acid (e.g., this compound) | Fmoc-Cl | Dioxane/Water | NaHCO₃ | RT, several hours | wikipedia.org |
Preparation of Orthogonally Protected this compound
For the synthesis of complex peptides, especially those requiring on-resin side-chain modifications, orthogonally protected amino acids are indispensable. iris-biotech.de An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. iris-biotech.deresearchgate.net In the context of Fmoc-based SPPS, the α-amino group is protected by the base-labile Fmoc group, while the side chain (in this case, the O-methyl ether is stable) and the C-terminus are protected by groups that are stable to base but labile to other conditions (e.g., acid or palladium catalysis).
A common orthogonal partner to the Fmoc group is the acid-labile tert-butyloxycarbonyl (Boc) group. organic-chemistry.org To create an orthogonally protected derivative suitable for fragment condensation, one could first protect the α-amino group of this compound with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgontosight.ai Subsequently, the carboxylic acid could be protected as an ester that is labile under specific, non-acidic conditions, such as a benzyl (B1604629) (Bzl) ester (removable by hydrogenolysis) or an allyl (All) ester (removable by palladium(0) catalysis).
Another powerful orthogonal protecting group is the allyloxycarbonyl (Alloc) group. researchgate.netluxembourg-bio.com A synthetic scheme could involve the Nα-protection of this compound with the Alloc group using allyl chloroformate. researchgate.net The carboxyl group could then be protected with an acid-labile ester, such as a tert-butyl (tBu) ester. This would yield a building block, Alloc-L-Thr(Me)-OtBu, where the Nα-Alloc group can be selectively removed with a palladium catalyst, leaving the C-terminal tBu ester intact. This strategy is particularly useful for on-resin cyclization or branching.
| Nα-Protection | C-Terminal Protection | Side-Chain Group | Deprotection Condition (Nα) | Deprotection Condition (C-Terminus) | Reference |
|---|---|---|---|---|---|
| Fmoc | tBu (tert-Butyl) | Methyl (stable) | Base (e.g., Piperidine) | Acid (e.g., TFA) | iris-biotech.depeptide.com |
| Alloc | tBu (tert-Butyl) | Methyl (stable) | Pd(0) catalyst | Acid (e.g., TFA) | researchgate.net |
| Boc | Bzl (Benzyl) | Methyl (stable) | Acid (e.g., TFA) | Hydrogenolysis (H₂/Pd-C) | organic-chemistry.orgontosight.ai |
Synthesis of this compound Containing Peptidomimetics and Analogs
The incorporation of this compound into peptide sequences is a valuable strategy for creating peptidomimetics with modified properties. The methyl ether on the side chain can influence peptide conformation, stability, and receptor binding affinity.
Dipeptide Synthesis Incorporating this compound
The synthesis of dipeptides is the fundamental first step in building larger peptide chains. The coupling of Fmoc-L-Thr(Me)-OH to another amino acid (or vice versa) is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid of one amino acid to facilitate the formation of an amide bond with the free amino group of the second amino acid.
Modern coupling reagents are designed to be highly efficient and to minimize racemization. peptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a popular choice, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptide.comsci-hub.se For a typical dipeptide synthesis, Fmoc-L-Thr(Me)-OH would be pre-activated with HATU and DIPEA in a suitable solvent like N,N-dimethylformamide (DMF) before the addition of the C-terminally protected second amino acid (e.g., H-Gly-OtBu). rsc.orgacs.org The reaction progress can be monitored by chromatography, and upon completion, the dipeptide is isolated and purified.
| Coupling Reagent | Abbreviation | Activator/Base | Key Features | Reference |
|---|---|---|---|---|
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA | Fast, efficient, low racemization. | peptide.comsci-hub.se |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA | Effective, but generates carcinogenic HMPA. | sci-hub.sepeptide.com |
| N,N'-Diisopropylcarbodiimide | DIC | HOBt or HOAt (additives) | Cost-effective; additives suppress racemization. | peptide.comsci-hub.se |
Incorporation into Complex Peptide Architectures
The true utility of a modified amino acid like this compound is demonstrated by its successful incorporation into complex peptide structures, such as cyclic peptides or analogues of biologically active peptides. The O-methyl group can serve as a stable surrogate for the hydroxyl group, preventing potential side reactions like O-acylation or phosphorylation, or it can be used to probe the steric and electronic requirements of a biological receptor.
For example, this compound has been incorporated into analogues of angiotensin II to produce antagonists. ebi.ac.uk In another application, the related O-carbamoylthreonine was used as a glutamine mimic in the solid-phase synthesis of inhibitors for the Stat3 protein, demonstrating how side-chain modifications on the threonine backbone can be used to create functional peptidomimetics. nih.gov
The synthesis of these complex architectures often relies on SPPS. The Fmoc-L-Thr(Me)-OH building block is coupled sequentially onto a growing peptide chain attached to a solid support resin. peptide.com For cyclic peptides, a linear precursor containing this compound is first assembled on the resin. After selective deprotection of orthogonal protecting groups at the N- and C-termini (or on side chains), an intramolecular cyclization reaction is performed either on-resin or in solution after cleavage from the support. google.comnih.gov The choice of cyclization strategy depends on the desired ring size and the specific sequence of the peptide. nih.gov Studies on O-acyl threonine ligations have also paved the way for novel peptide synthesis strategies involving cyclic transition states, further expanding the toolkit for creating complex threonine-containing peptides. researchgate.net
Compound Glossary
| Compound Name | Abbreviation |
|---|---|
| This compound | L-Thr(Me) |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |
| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |
| tert-butyloxycarbonyl | Boc |
| di-tert-butyl dicarbonate | Boc₂O |
| allyloxycarbonyl | Alloc |
| allyl chloroformate | Alloc-Cl |
| benzyl | Bzl |
| tert-butyl | tBu |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| N,N-diisopropylethylamine | DIPEA |
| N,N-dimethylformamide | DMF |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| O-carbamoylthreonine | Thr(CONH₂) |
Biochemical Interactions and Metabolic Pathway Studies
O-Methyl-L-threonine as an Antimetabolite and Antagonist
This compound (OMT) functions as an antimetabolite, primarily by acting as an antagonist to the essential branched-chain amino acid, L-isoleucine. ebi.ac.ukebi.ac.uknih.gov Its structural similarity to isoleucine allows it to interfere with key metabolic processes that are dependent on this amino acid. ebi.ac.ukasm.org As an isosteric analogue of isoleucine, OMT can inhibit the growth of organisms like Escherichia coli. asm.orgnih.gov This inhibitory effect underscores its role as a competitive antagonist in biological systems. ebi.ac.ukebi.ac.uk
The antagonistic action of this compound is most evident in its direct competition with L-isoleucine and other related amino acids, such as L-valine and L-leucine. nih.gov Studies on Escherichia coli have demonstrated that the growth inhibition induced by OMT can be reversed by the addition of these amino acids to the growth medium. ebi.ac.ukasm.org Isoleucine is the most effective in overcoming the inhibition, followed by valine and leucine (B10760876). asm.orgnih.gov This suggests that these amino acids compete with OMT for transport into the cell and for the active sites of enzymes involved in protein synthesis. ebi.ac.uknih.gov The dipeptide valylleucine (B1617566) has also been shown to relieve OMT-induced inhibition after a lag period, which is attributed to the time required for its hydrolysis into valine and leucine. nih.gov
| Compound | Interaction with this compound (OMT) | Outcome in E. coli Growth Inhibition Studies |
| L-Isoleucine | Direct competitive antagonist. ebi.ac.ukebi.ac.uk | Most effective at reversing OMT-induced growth inhibition. asm.orgnih.gov |
| L-Valine | Competes with OMT. nih.gov | Effective at reversing OMT-induced growth inhibition. nih.gov |
| L-Leucine | Competes with OMT. nih.gov | Effective at reversing OMT-induced growth inhibition. nih.gov |
| L-Threonine | Weak competitor. ebi.ac.uknih.gov | Less effective at reversing OMT-induced growth inhibition. ebi.ac.uknih.gov |
This compound's role as an antimetabolite extends to its interaction with specific enzymes crucial for amino acid biosynthesis and utilization. nih.govnih.gov It primarily targets enzymes involved in the isoleucine metabolic pathway. asm.org
This compound inhibits the enzyme threonine deaminase (also known as threonine dehydratase), which catalyzes the first step in the biosynthesis of isoleucine from threonine. nih.govacs.org However, very high concentrations of OMT are typically required to achieve this inhibition. ebi.ac.uknih.gov The inhibition is strictly competitive with respect to the enzyme's natural substrate, L-threonine. ebi.ac.uknih.gov Notably, OMT can also inhibit preparations of threonine deaminase that have been desensitized to feedback inhibition by isoleucine, indicating a direct interaction at the catalytic site. asm.orgnih.gov
A significant aspect of this compound's antagonism involves its interaction with isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for attaching isoleucine to its corresponding transfer RNA (tRNA) during protein synthesis. asm.orgnih.gov Research has shown that OMT is recognized and activated by IleRS in vitro, and in bacterial systems like E. coli, it can be transferred to isoleucine-specific tRNA. asm.orgnih.gov This allows OMT to be mistakenly incorporated into proteins in place of isoleucine, disrupting protein structure and function. asm.org In contrast, studies with some mammalian systems indicated that while OMT could be activated by the synthetase, it was not subsequently transferred to tRNA. asm.org Further research on a mutant strain of E. coli with an altered IleRS revealed a significantly reduced affinity for O-methyl-dl-threonine—approximately 100-fold lower than the wild-type enzyme—confirming that IleRS is a key target of OMT's action. nih.gov
| Enzyme | Effect of this compound (OMT) | Key Research Findings |
| Threonine Deaminase | Competitive inhibitor. ebi.ac.uknih.gov | Inhibition is competitive with L-threonine; high concentrations of OMT are required. nih.gov |
| Isoleucyl-tRNA Synthetase (IleRS) | Acts as a substrate analogue. asm.orgnih.gov | OMT is activated and, in E. coli, transferred to tRNAIle. asm.orgnih.gov A mutant IleRS showed a ~100-fold lower affinity for OMT. nih.gov |
Inhibition of Key Enzymes in Amino Acid Metabolism
Interaction with Threonine Deaminase Activity
Influence on Metabolic Pathways Beyond Primary Amino Acid Metabolism
While the primary effects of this compound are linked to amino acid antagonism, evidence suggests its influence may extend to other significant metabolic networks, such as lipid metabolism. biosynth.comresearchgate.net
The parent amino acid, L-threonine, is known to be required for the proper metabolism of fats and helps prevent the accumulation of fat (triglycerides) in the liver. creative-peptides.com this compound, as a derivative, is also implicated in the regulation of lipid and energy metabolism. researchgate.net It has been described as an important bioactive molecule capable of mediating changes in protein synthesis and energy metabolism. researchgate.net In metabolomic studies of beef cattle, this compound was identified as a potential urinary biomarker for residual feed intake, a measure of energy efficiency that is closely tied to metabolic processes. researchgate.net Similarly, research in weanling piglets suggests a link between this compound and lipid metabolism, highlighting its potential role in regulating energy homeostasis. researchgate.net
Modulation of Lipid Metabolism Pathways
Effects on Cellular Growth and Protein Synthesis Mechanisms
This compound functions as an isosteric analogue of isoleucine, which allows it to interfere with the incorporation of amino acids into cellular proteins. ebi.ac.uknih.gov In the bacterium Escherichia coli, this compound is activated by isoleucyl-tRNA synthetase and is subsequently transferred to transfer RNA (tRNA). ebi.ac.uknih.gov This leads to its incorporation into bacterial proteins at a rate comparable to that of isoleucine. ebi.ac.uknih.gov
In contrast, within mammalian systems such as rabbit reticulocytes, while this compound is also activated by isoleucyl-RNA synthetase, it is not transferred to tRNA. pnas.orgresearchsolutions.com This effectively inhibits the synthesis of proteins that contain isoleucine by reducing the concentration of available isoleucyl-tRNA. ebi.ac.uk For instance, in rabbit reticulocytes, this compound has been shown to inhibit the synthesis of the alpha chain of hemoglobin, which contains isoleucine residues, while the beta chain, which lacks isoleucine, is unaffected. ebi.ac.uk This selective inhibition highlights its role as an isoleucine antagonist in mammalian protein synthesis. ebi.ac.ukpnas.org
A study on E. coli presented conflicting findings, suggesting that neither O-methyl-dl-threonine nor O-methyl-dl-serine were incorporated into bacterial protein, and that the differential rate of amino acid incorporation was unaffected by their presence. nih.gov This discrepancy may be due to differences in the stereoisomers used or the specific bacterial strains and experimental conditions.
Table 1: Comparative Effects of this compound on Protein Synthesis
| Organism/System | Activation by Isoleucyl-tRNA Synthetase | Transfer to tRNA | Incorporation into Protein | Consequence |
| Escherichia coli | Yes ebi.ac.uknih.gov | Yes ebi.ac.uknih.gov | Yes ebi.ac.uknih.gov | Acts as an isoleucine analogue. ebi.ac.uknih.gov |
| Rabbit Reticulocytes | Yes pnas.org | No pnas.org | No pnas.org | Inhibits isoleucine incorporation. ebi.ac.ukpnas.org |
This compound has been demonstrated to be a potent inhibitor of growth in microbial systems, primarily through its action as an isoleucine antagonist. ebi.ac.uknih.gov In Escherichia coli, the addition of this compound to the growth medium leads to a marked inhibition of bacterial proliferation. ebi.ac.uknih.gov This bacteriostatic effect can be overcome by the addition of specific amino acids to the medium.
The most effective amino acid for reversing this growth inhibition is isoleucine, which directly competes with this compound. ebi.ac.uknih.gov Valine and leucine are also effective at overcoming the inhibition, likely by competing for uptake into the cell via the branched-chain amino acid transport system. ebi.ac.uk Threonine is less effective in reversing the growth inhibition. ebi.ac.uknih.gov The growth-inhibitory effects are thought to stem from its interference with both the biosynthesis of threonine and methionine, and its direct antagonism of isoleucine's role in protein synthesis. nih.gov
When E. coli is exposed to this compound, there is an observable increase in cell length, while the total cell count remains constant, indicating an inhibition of cell division. nih.gov
Table 2: Reversal of this compound-Induced Growth Inhibition in E. coli
| Amino Acid Supplement | Effectiveness in Reversing Inhibition | Proposed Mechanism of Action |
| Isoleucine | Most Effective ebi.ac.uknih.gov | Competes with this compound at the level of isoleucyl-tRNA synthetase and protein synthesis. ebi.ac.uk |
| Valine | Effective ebi.ac.uknih.gov | Competes for cellular uptake. ebi.ac.uk |
| Leucine | Effective ebi.ac.uknih.gov | Competes for cellular uptake. ebi.ac.uk |
| Threonine | Less Effective ebi.ac.uknih.gov | May partially overcome inhibition of threonine-related biosynthetic pathways. ebi.ac.uknih.gov |
While the direct effects of this compound on major cellular signaling pathways have not been extensively studied, the known roles of its parent compound, L-threonine, provide a basis for potential interactions.
There is currently no direct research available on the modulation of the PI3K/Akt pathway by this compound. However, L-threonine has been shown to activate the PI3K/Akt signaling pathway. nih.govmdpi.com This pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govmdpi.com In mouse embryonic stem cells, the addition of L-threonine induces the phosphorylation of Akt, a key component of this pathway. nih.govresearchgate.net The activation of the PI3K/Akt pathway by L-threonine is crucial for the G1/S phase transition of the cell cycle in these cells. nih.govmdpi.com Whether the O-methylated derivative retains or alters this signaling capacity is unknown.
Similar to the PI3K/Akt pathway, there is a lack of direct evidence regarding the involvement of this compound with the MAPKs and mTORC pathways. L-threonine is known to stimulate the activation of MAPKs (ERK, p38, and JNK/SAPK) and the mTORC1 signaling pathway in mouse embryonic stem cells. nih.govresearchgate.netresearchgate.net The mTOR pathway is a central regulator of cell growth and protein synthesis, and its activation is often downstream of the PI3K/Akt pathway. mdpi.comcreative-peptides.com L-threonine-induced activation of mTOR leads to the phosphorylation of its downstream effectors, including p70S6K and 4E-BP1, which are critical for protein translation. nih.govmdpi.com Given that this compound interferes with protein synthesis, it is plausible that it could modulate these pathways, but this has yet to be experimentally verified.
Applications in Advanced Research Methodologies
Utilization in Protein Engineering and Structural Biology
In the fields of protein engineering and structural biology, O-Methyl-L-threonine and its isotopically labeled variants serve as precise probes for elucidating the structure, dynamics, and interactions of proteins, particularly within large and complex assemblies.
Site-Specific Isotopic Labeling for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecules at atomic resolution. For large proteins and protein complexes (typically >25 kDa), extensive deuteration is required to simplify complex spectra and reduce signal broadening. cortecnet.com In this context, the selective reintroduction of protonated, isotopically labeled methyl groups (¹³CH₃) into an otherwise deuterated protein provides highly sensitive probes for structural and dynamic analysis. cortecnet.comacs.org This approach, combined with methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY), has enabled the study of macromolecular systems approaching 1 megadalton (MDa) in size. cortecnet.comnih.gov
While robust labeling methods exist for methyl-containing amino acids like isoleucine, leucine (B10760876), and valine (ILV), labeling threonine has presented unique challenges due to metabolic scrambling, where the isotopic label is unintentionally incorporated into other amino acids. researchgate.netresearchgate.net However, strategies have been developed to achieve specific ¹³C labeling of threonine methyl groups. nih.govacs.org One such method involves growing Escherichia coli in a deuterated medium with [2-¹³C]-glycerol as the primary carbon source, supplemented with other deuterated compounds to suppress the diversion of the label. nih.govacs.org
A key advantage of using threonine as a probe is its distinct location within proteins. Unlike the highly hydrophobic residues (Ile, Leu, Val) that are typically buried in the protein core, threonine residues are more frequently found on protein surfaces. plos.orgscienceopen.com This makes them particularly valuable for probing protein-protein and protein-ligand interaction interfaces. plos.org The utility of this approach has been demonstrated in studies of very large protein complexes, such as the 670 kDa proteasome core particle, where high-quality NMR spectra of threonine methyl groups were successfully obtained. plos.orgscienceopen.com
| Research Application | Protein System | Labeling Precursor/Method | Key Findings |
| Structure and Dynamics of a Large Protease Complex | 670 kDa Proteasome Core Particle | Biosynthetically produced L-[α-²H; β−²H;γ-¹³C]-Thr added to D₂O expression media. plos.orgscienceopen.com | High-quality Thr ¹³C,¹H correlation spectra were obtained, demonstrating the feasibility of using threonine methyl groups as probes in very high molecular weight systems. plos.orgscienceopen.com |
| General Methyl-TROSY NMR | Various Large Proteins (>100 kDa) | Selective incorporation of ¹H-¹³C labeled methyl groups (including Thr) into perdeuterated proteins. cortecnet.comacs.org | Threonine probes are effective for studying protein surfaces, complementing ILV labeling which probes the hydrophobic core. cortecnet.complos.org |
The study of protein-nucleic acid interactions is fundamental to understanding gene regulation, DNA replication, and repair. Threonine residues have been identified as having a significantly higher propensity to be located at protein-DNA and protein-RNA interfaces compared to other methyl-containing amino acids. nih.govplos.orgscienceopen.com This makes isotopically labeled threonine an exceptionally useful reporter for investigating the structure and dynamics of these interactions. researchgate.netacs.org
The development of specific labeling schemes for threonine methyl groups allows researchers to place NMR probes directly at these critical interfaces. nih.govacs.org The chemical environment of a threonine methyl group is sensitive to changes in its surroundings, and its NMR signal can shift upon binding to DNA or RNA, providing direct evidence of interaction and helping to map the binding site. nih.gov
Methyl Group Labeling in Large Protein Systems
Conformational Constraint Induction in Peptidic Systems
Peptides are often too flexible to be effective therapeutic agents, as their conformational freedom can lead to poor receptor binding and susceptibility to degradation by proteases. explorationpub.com Introducing conformational constraints is a key strategy in peptide drug design to lock the molecule into its bioactive shape. researchgate.net this compound, as a non-natural amino acid, can be incorporated into peptide sequences to induce such constraints.
Role in Drug Discovery Research and Molecular Probe Design
The unique properties of this compound make it a valuable component in the design of sophisticated molecular tools and potential new medicines. Its incorporation into peptide-like structures can significantly improve their drug-like properties.
Building Block for Peptidomimetic-Based Therapeutic Agents
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and therapeutic efficacy. A major challenge for peptide-based drugs is their rapid degradation by enzymes in the body. explorationpub.com The incorporation of unnatural amino acids, such as this compound, is a widely used strategy to overcome this limitation. chemimpex.com
Design of Enzyme Inhibitors and Analogues
This compound's structural similarity to other amino acids allows it to function as a competitive inhibitor or analogue in various enzymatic reactions. It is recognized as an isosteric analogue of isoleucine and an analogue of L-threonine. asm.orgnih.gov This mimicry enables its use in the design and study of enzyme inhibitors.
A primary target of this compound is threonine deaminase, a key enzyme in the biosynthetic pathway of isoleucine. ebi.ac.uknih.gov Studies in Escherichia coli have shown that this compound inhibits this enzyme through a mechanism that is strictly competitive with threonine. asm.orgnih.gov Interestingly, it can also inhibit versions of threonine deaminase that have been desensitized to feedback inhibition by isoleucine. asm.orgnih.gov
Furthermore, this compound interacts with enzymes involved in protein synthesis. It can be activated by isoleucyl-RNA synthetase, an enzyme that normally charges transfer RNA (tRNA) with isoleucine. ebi.ac.ukasm.orgnih.gov This demonstrates its ability to act as a substrate analogue, effectively competing with natural amino acids and interfering with metabolic processes. Research suggests its growth-inhibitory effects in microorganisms like E. coli are due to this interference with the biosynthesis of threonine and methionine.
Table 1: Enzyme Interactions of this compound
| Enzyme | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|
| Threonine Deaminase | Competitive Inhibition | Inhibits the conversion of threonine to α-ketobutyrate, competing directly with threonine. | asm.orgnih.gov |
| Isoleucyl-RNA Synthetase | Substrate Analogue | Activated by the enzyme and transferred to tRNA, mimicking isoleucine. | asm.orgnih.gov |
| Fatty Acid Synthesis Enzymes | Inhibition | Inhibits the production of fatty acids in certain resistant bacterial mutants. | biosynth.com |
Investigation of Biological Activities in Preclinical Models
The ability of this compound to interfere with fundamental metabolic pathways has led to its investigation in various preclinical models, revealing a range of biological activities.
Its most documented effect is as an antibacterial agent. nih.gov It markedly inhibits the growth of Escherichia coli by being incorporated into proteins in place of isoleucine, and its inhibitory effects can be overcome by the addition of branched-chain amino acids like isoleucine, valine, or leucine. asm.orgnih.govnih.gov Beyond E. coli, it has been shown to be effective at suppressing the growth of other bacteria and fungi relevant to animal health. biosynth.com
In parasitology, this compound has demonstrated potential antimalarial properties. A study in mice infected with Plasmodium berghei found that administration of this compound significantly prolonged survival time. researchgate.netacs.org
Research in hematology has utilized this compound to study hemoglobin synthesis. Because the gamma chains of fetal hemoglobin (HbF) contain isoleucine while adult hemoglobin (HbA) does not, this compound as an isoleucine analogue can selectively inhibit the synthesis of fetal hemoglobin in reticulocytes without affecting adult hemoglobin synthesis. nih.govjci.org This makes it a specific tool for investigating the differential regulation of globin chain production. ebi.ac.uk
Table 2: Preclinical Biological Activities of this compound
| Model System | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Escherichia coli | Antibacterial | Inhibits growth by acting as an isoleucine analogue and interfering with protein synthesis. | asm.orgnih.govnih.gov |
| Plasmodium berghei (in mice) | Antimalarial | Prolonged survival time in infected mice. | researchgate.net |
| Human Reticulocytes | Inhibition of Protein Synthesis | Selectively inhibits the synthesis of fetal hemoglobin (isoleucine-containing) but not adult hemoglobin. | nih.govjci.org |
| Streptomyces avermitilis | Metabolic Regulation | Resistance to the compound alters the ratio of components produced in the avermectin (B7782182) complex. | ebi.ac.uk |
Research in Plant Biology and Neurotransmitter Activity
Studies on Plant Growth and Development Mechanisms
In the field of plant science, this compound is applied in agricultural research to investigate its impact on plant growth and development. chemimpex.com While plants synthesize their own threonine, introducing an analogue like this compound can help elucidate the regulatory roles of amino acid metabolic pathways. frontiersin.org For instance, a mutation in the threonine synthase gene in Arabidopsis leads to an over-accumulation of methionine, highlighting the competitive relationship between these pathways which can be probed with such analogues. nih.gov
It has also been identified as a bleaching agent for Euglena gracilis, a photosynthetic flagellate, indicating an interference with pigment-related processes. ebi.ac.uknih.gov However, in vivo tests have also suggested that this compound does not inhibit photosynthesis in plants, indicating its effects may be specific to certain pathways or organisms. biosynth.com
Table 3: Findings of this compound in Plant Biology
| Area of Study | Observation | Reference |
|---|---|---|
| General Plant Growth | Used to study effects on plant growth and development mechanisms. | chemimpex.com |
| Photosynthesis | Reported to not inhibit photosynthesis in plants. | biosynth.com |
| Effect on Microorganisms | Acts as a bleaching agent for Euglena gracilis. | ebi.ac.uknih.gov |
Investigations into Neurotransmitter Synthesis Pathways
Researchers are investigating the effects of this compound on neurotransmitter activity. chemimpex.com Many amino acids serve as essential precursors for the synthesis of neurotransmitters. nih.gov For example, L-threonine itself is a precursor for the neurotransmitter glycine (B1666218). nih.gov While major neurotransmitters often cannot cross the blood-brain barrier, their amino acid precursors can, making the study of amino acid analogues a key strategy in neuroscience.
A significant finding is that this compound can be used as a precursor for the synthesis of nicotinic acetylcholine. biosynth.com Acetylcholine is a critical neurotransmitter involved in a multitude of functions in both the central and peripheral nervous systems. The ability of an analogue to enter and be utilized in this pathway opens avenues for studying its regulation and could inform the development of compounds targeting neurological processes.
Table 4: this compound in Neurotransmitter Research
| Pathway | Role of this compound | Significance | Reference |
|---|---|---|---|
| Acetylcholine Synthesis | Acts as a precursor for nicotinic acetylcholine. | Provides a tool to study the regulation of a major neurotransmitter system. | biosynth.com |
Analytical Methodologies for O Methyl L Threonine and Metabolites
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental technique for the separation of amino acids and their derivatives from complex mixtures. aithor.com Due to the similar chemical structures of many amino acids, chromatographic methods are essential for their determination. aithor.com The choice of technique often depends on the sample matrix and the specific analytical goal, such as quantification or chiral separation. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids due to its speed and efficiency in handling both volatile and non-volatile molecules. aithor.com For methylated amino acids like O-Methyl-L-threonine, which often lack strong chromophores, derivatization is a common strategy to enable detection by UV or fluorescence detectors. azolifesciences.com
Reversed-phase HPLC (RP-HPLC) is a widely used method for amino acid analysis, typically requiring a derivatization step. azolifesciences.com One common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form fluorescent derivatives. koreascience.kr While HPLC with OPA derivatization has been successfully used to separate various methylated amino acids, challenges can arise. For instance, some methylated derivatives may co-elute, requiring optimization of the gradient or mobile phase composition. koreascience.kr In one study, while various methylated lysine (B10760008) and arginine derivatives were separated, some, like ɛ-N-monomethyllysine and ɛ-N-trimethyllysine, could not be resolved under the specific conditions used. koreascience.kr
The European Union has recognized a ring-trial validated Community method for the quantification of total L-threonine in premixtures and feedingstuffs, which utilizes an amino acid analyzer or HPLC with an ion exchange column (IEC) and post-column derivatization with ninhydrin (B49086) for photometric detection. europa.eu This method demonstrates high reproducibility and is recommended for official control. europa.eu
Table 1: HPLC Analysis Parameters for Amino Acid Derivatives
| Parameter | Method 1: Methylated Amino Acids koreascience.kr | Method 2: Acidic D-amino acids & N-methyl derivatives nih.gov | Method 3: Amino Acids in Urine lcms.cz |
|---|---|---|---|
| Column | Waters C18 | ODS-Hypersil reversed phase column (5 µm, 25.0 × 0.46 cm) | ACQUITY UPLC HSS T3 (1.8 µm, 150 x 2.1 mm) |
| Mobile Phase | Gradient of mobile phase A (0.1 M sodium acetate, pH 7.2, containing 5% methanol (B129727) and 5% tetrahydrofuran) and mobile phase B (methanol) | A: 0.11% TFA in water (v/v) B: 0.11% TFA in MeCN (v/v) | A: water + 0.1% formic acid B: acetonitrile (B52724) + 0.1% formic acid |
| Detection | Fluorescence (o-phthaldialdehyde derivatization) | UV at 340 nm (FDNP-Val-NH2 derivatization) | Mass Spectrometry (Xevo TQ-S micro) |
| Flow Rate | Not specified | 1.1 mL/min | 0.6 mL/min |
Analyzing this compound in complex biological matrices like plasma or tissue hydrolysates presents significant challenges due to the presence of numerous interfering substances. koreascience.krnih.gov Advanced separation techniques are employed to enhance resolution and sensitivity.
Ultra-Performance Liquid Chromatography (UPLC) , a high-pressure version of HPLC using smaller particle size columns, offers faster analysis times and increased resolution. aithor.comazolifesciences.com A validated UPLC-MS/MS method for quantifying amino acids in mammalian urine demonstrates the power of this technique for rapid and simple analysis in biological fluids. lcms.cz
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly useful for polar compounds like native amino acids. azolifesciences.com HILIC employs a polar stationary phase and a largely non-polar mobile phase, allowing for the retention of hydrophilic compounds. azolifesciences.com
Two-dimensional liquid chromatography (2D-LC) is another advanced approach that increases peak capacity and resolution, which is highly beneficial for separating components in very complex samples. researchgate.net
For chiral separations, which are critical as the biological activity of amino acids often depends on their stereoisomeric form (D- or L-), specialized chiral stationary phases (CSPs) are used in both HPLC and Gas Chromatography (GC). mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Methylated Amino Acid Analysis
Spectroscopic Approaches for Structural Elucidation in Research
While chromatography separates compounds, spectroscopy is essential for their identification and structural verification. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for the structural elucidation of this compound.
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for identifying and quantifying amino acids. azolifesciences.comlcms.cz
For GC-MS analysis, amino acids must be derivatized to increase their volatility. A study on amino acids in human plasma utilized a derivatization method with methyl chloroformate/methanol, which converts amino acids into methyl esters of their methoxycarbonyl (MOC) derivatives. nist.gov This method was applied to L-O-Methylthreonine, resulting in the N-MOC, ME derivative. nist.gov However, the study noted that for L-threonine, methoxycarbonylation of the secondary hydroxyl group was incomplete, with the N-MOC methyl ester being the major product. nist.gov
Electron ionization (EI) mass spectra of these derivatives show specific fragmentation patterns that are useful for structure elucidation. nist.gov Another study investigated the mass spectra of N-trifluoroacetyl (TFA) derivatives of N-methyl amino acid methyl esters. nih.gov The molecular ion of N,O-dimethyl-N-TFA-threonine methyl ester was found to fragment by eliminating a carbomethoxy radical and a molecule of methanol to produce the base peak in the spectrum. nih.gov The mass spectra of acetylated O-glycosyl derivatives of serine and threonine methyl esters also exhibit characteristic features that allow for the identification of the amino acid and sugar components. capes.gov.br
Table 2: Mass Spectrometry Data for this compound Derivatives
| Derivative | Ionization Method | Key Fragmentation Pathway | Reference |
|---|---|---|---|
| N-methoxycarbonyl-L-O-Methylthreonine, methyl ester (N-MOC, ME) | Electron Ionization (EI) | Specific fragmentation patterns applicable for structure elucidation. | nist.gov |
| N,O-dimethyl-N-TFA-threonine methyl ester | Electron Ionization (EI) | Elimination of a carbomethoxy radical and a molecule of methanol from the molecular ion. | nih.gov |
| [3-17O]-l-threonine | High-Resolution Electrospray Ionization (HR ESI-MS) | [M+H]+, Calculated m/z: 120.0661; Found: 120.0654 | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized compounds like this compound, providing detailed information about the carbon-hydrogen framework and the purity of the sample. cdnsciencepub.comacs.org
Both ¹H and ¹³C NMR are routinely used. In a study detailing the synthesis of [3-¹⁷O]-l-threonine, the final product was characterized by NMR. cdnsciencepub.com The reported NMR data in D₂O for the synthesized threonine analogue provides a reference for its structural verification. cdnsciencepub.com
Furthermore, ¹⁷O NMR has been used to characterize isotopically labeled threonine. The ¹⁷O chemical shift for [3-¹⁷O]-l-threonine was reported as 22.0 ppm in D₂O, which is consistent with values for secondary alcohols. cdnsciencepub.com This specialized technique can trace the source of oxygen in synthetic reactions. cdnsciencepub.com
NMR is also crucial for studying methyl groups in large proteins, where specific labeling strategies are employed. acs.orgscienceopen.com An economical method for producing ²H,¹³CH₃-threonine has been developed to serve as an NMR probe for studying the structure and dynamics of high molecular weight protein complexes. scienceopen.com
Table 3: NMR Data for L-Threonine Analogs
| Nucleus | Compound | Solvent | Chemical Shift (δ)/ppm | Reference |
|---|---|---|---|---|
| 1H | [3-17O]-l-threonine | D2O | 1.34 (d, 3H), 3.61 (d, 1H), 4.27 (m, 1H) | cdnsciencepub.com |
| 13C | [3-17O]-l-threonine | D2O | 19.4, 60.4, 65.8, 172.9 | cdnsciencepub.com |
| 17O | [3-17O]-l-threonine | D2O | 22.0 | cdnsciencepub.com |
Compound Index
Biosynthetic and Metabolic Context of Threonine Analogs
Natural Occurrence and Biosynthesis of Related Unusual Threonine Derivatives
Nature has evolved sophisticated pathways to produce structurally unique amino acids that are often incorporated into biologically active compounds. The biosynthesis of threonine derivatives, particularly those found in complex natural products, showcases this molecular diversity.
The immunosuppressive drug Cyclosporin A, a cyclic undecapeptide produced by the fungus Tolypocladium inflatum, contains an unusual amino acid, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, often abbreviated as Bmt. jmb.or.krasm.org The biosynthesis of Bmt's C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, does not follow a standard amino acid synthesis route but is instead constructed via a polyketide pathway. nih.govacs.org This process is catalyzed by a large, multi-domain enzyme known as a highly reducing polyketide synthase (hrPKS), specifically the Bmt polyketide synthase (SimG). nih.govbiorxiv.orgbiorxiv.org
The assembly begins with acetyl-CoA as a starter unit, followed by three successive chain extension reactions using malonyl-CoA as the extender unit. biorxiv.org These building blocks are attached to the synthase, and the growing polyketide chain remains enzyme-bound throughout the synthesis cycle. nih.govacs.org The Bmt polyketide synthase exhibits relaxed specificity for its starter unit, as it can also recognize and process butyryl-CoA. nih.govacs.org The entire process involves a series of condensation, reduction, and dehydration reactions, orchestrated by the various catalytic domains of the PKS megaenzyme, to yield the final polyketide precursor of Bmt. biorxiv.orgbiorxiv.org The final steps to produce Bmt from the polyketide intermediate involve oxidation and transamination reactions catalyzed by other dedicated enzymes in the biosynthetic cluster (SimI and SimJ). asm.org
Table 1: Key Steps in the Polyketide-Based Biosynthesis of the Bmt Precursor
| Step | Enzyme/Complex | Substrates/Cofactors | Product/Intermediate |
|---|---|---|---|
| Priming | Bmt Polyketide Synthase (SimG) | Acetyl-CoA | Enzyme-bound acetyl group |
| Elongation Cycle 1 | Bmt Polyketide Synthase (SimG) | Malonyl-CoA, NADPH | Enzyme-bound intermediate |
| Elongation Cycle 2 | Bmt Polyketide Synthase (SimG) | Malonyl-CoA, NADPH | Enzyme-bound 3-oxo-4-hexenoic acid |
| Methylation | Bmt Polyketide Synthase (SimG) | S-adenosylmethionine (SAM) | Enzyme-bound methylated intermediate |
| Final Elongation | Bmt Polyketide Synthase (SimG) | Malonyl-CoA, NADPH | 3(R)-Hydroxy-4(R)-methyl-6(E)-octenoic acid |
This table summarizes the core reactions on the Bmt polyketide synthase leading to the backbone of the unusual threonine derivative found in Cyclosporin A. Data sourced from asm.orgnih.govacs.orgbiorxiv.org.
The introduction of methyl groups is a critical modification in the biosynthesis of many natural products, altering their structure and biological function. cnio.es This reaction is typically catalyzed by a class of enzymes known as methyltransferases, which use S-adenosylmethionine (SAM) as the primary methyl group donor. beilstein-journals.org
In the biosynthesis of the Bmt component of Cyclosporin A, the methyl group is introduced at a specific point in the polyketide synthesis pathway. nih.govacs.org Enzymatic studies have identified the enzyme-bound intermediate, 3-oxo-4-hexenoic acid, as the exclusive substrate for this methylation step. nih.govacs.org This reaction is catalyzed by a methyltransferase domain within the Bmt polyketide synthase itself, using SAM as the cofactor to transfer a methyl group to the growing polyketide chain. asm.orgnih.gov This integrated methylation is part of a processive mechanism where the intermediates remain tethered to the enzyme complex. nih.govacs.org
Similar enzymatic strategies are observed in other biosynthetic pathways. For instance, in the creation of the pearlin natural product 3-thiahomoleucine, a methyltransferase (TmoS) performs S-methylation, and a radical SAM enzyme (TmoD) subsequently carries out multiple methyl transfers to build an isopropyl group. pnas.org These enzymes demonstrate high chemo-, regio-, and stereoselectivity, ensuring precise modification of the target molecule. beilstein-journals.org
Polyketide Pathway Involvement in Cyclosporin A Component Biosynthesis
Genetic and Enzymatic Engineering for Threonine Pathway Modification
The manipulation of metabolic pathways through genetic and enzymatic engineering has become a powerful tool for producing valuable chemicals and non-canonical amino acids. Threonine-related pathways are prime targets for such modifications.
Threonine deaminase (also known as threonine dehydratase) is a key enzyme that initiates the catabolism of threonine and is the first step in the biosynthetic pathway of isoleucine. creative-proteomics.com In microorganisms like Escherichia coli and Corynebacterium glutamicum, this enzyme is a frequent target for engineering to redirect metabolic flux. For example, to increase L-threonine production in E. coli, the threonine deaminase gene (tdh) can be deleted to prevent threonine degradation. nih.gov
Conversely, the enzyme's catalytic properties can be enhanced or altered to produce other valuable molecules. Researchers have employed an "open gate" strategy on the threonine deaminase from Corynebacterium glutamicum (CgTD) to expand its substrate tunnel. researchgate.net This engineering approach, which involved mutating residues at the entrance of the substrate tunnel, allowed the enzyme to accept bulkier substrates than threonine, leading to the efficient synthesis of various natural and unnatural α-keto acids. researchgate.netfrontiersin.org Similarly, site-directed mutagenesis of key residues in the substrate-binding pocket of an L-amino acid deaminase from Proteus myxofaciens altered its substrate specificity, significantly increasing its catalytic efficiency towards certain amino acids. rsc.org Mutations in the gene encoding threonine deaminase can also have pleiotropic effects, altering the expression of other genes in the branched-chain amino acid pathway. researchgate.netnih.gov
Table 2: Examples of Threonine Deaminase Engineering in Microorganisms
| Organism | Gene/Enzyme | Engineering Strategy | Outcome |
|---|---|---|---|
| Escherichia coli | tdh | Gene deletion | Increased L-threonine accumulation by preventing its degradation. nih.gov |
| Corynebacterium glutamicum | CgTD | "Open gate" tunnel engineering | Expanded substrate scope to accommodate bulky substrates for α-keto acid synthesis. researchgate.net |
| Arabidopsis thaliana | Threonine aldolase (B8822740) (mutated) | Gene mutation (indirect effect) | Increased substrate availability for threonine deaminase, boosting isoleucine production. nih.gov |
| Escherichia coli | ilvA | Mutagenesis | Created a feedback-hypersensitive enzyme, altering regulation of the isoleucine-valine pathway. nih.gov |
This table highlights different strategies used to modify threonine deaminase activity or its substrate availability for metabolic engineering purposes. Data sourced from nih.govresearchgate.netnih.govnih.gov.
Tryptophan synthase (TrpS) is a versatile enzyme that naturally catalyzes the condensation of indole (B1671886) and L-serine to form L-tryptophan. google.comnih.gov Scientists have successfully re-engineered this enzyme to accept L-threonine, an analog of L-serine, as a substrate. researchgate.netnih.gov This breakthrough provides a direct, single-step biocatalytic route to produce (2S,3S)-β-methyltryptophan, a valuable building block for pharmaceuticals and a precursor to bioactive natural products like streptonigrin. nih.govacs.org
Through directed evolution, researchers have dramatically enhanced the enzyme's activity with L-threonine. For example, the wild-type β-subunit of tryptophan synthase from the thermophilic archaeon Pyrococcus furiosus showed only trace activity with L-threonine. researchgate.netnih.gov However, after multiple rounds of random mutagenesis and gene recombination, an engineered variant with eight mutations was produced that was over 1,000-fold more active. acs.orgacs.org Similarly, targeted mutagenesis of the active site of tryptophan synthase from Salmonella (StTrpS) created a variant (βL166V) that could efficiently use L-threonine to generate β-methyltryptophan and its derivatives. nih.govresearchgate.net These engineered enzymes exhibit high stability and can be integrated into enzymatic cascades to produce a wider range of complex molecules. nih.gov
Table 3: Engineered Tryptophan Synthase Variants for β-Methyltryptophan Synthesis
| Enzyme Source | Engineered Variant | Key Feature | Substrate Change | Product |
|---|---|---|---|---|
| Pyrococcus furiosus | PfTrpB2B9 (8 mutations) | >1,000-fold increased activity. researchgate.netacs.org | L-Serine → L-Threonine | (2S,3S)-β-methyltryptophan researchgate.netnih.gov |
| Salmonella | StTrpS (βL166V) | Targeted active site mutation. nih.gov | L-Serine → L-Threonine | (2S,3S)-β-methyltryptophan nih.govresearchgate.net |
This table compares engineered tryptophan synthase enzymes that have been modified to utilize L-threonine instead of their natural substrate, L-serine. Data sourced from researchgate.netnih.govacs.orgnih.govresearchgate.net.
Manipulation of Threonine Deaminase Genes in Microorganisms
Comparative Metabolism of O-Methyl-L-threonine and Canonical Amino Acids
This compound (OMT) is a structural analog of both L-threonine and L-isoleucine. Its metabolism, or more accurately, its metabolic interference, differs significantly from that of canonical amino acids like L-threonine.
L-threonine is a proteinogenic amino acid and a metabolic precursor. In most organisms, it is metabolized through two primary pathways: degradation by threonine dehydrogenase to form acetyl-CoA and glycine (B1666218), or deamination by threonine deaminase to produce α-ketobutyrate, which is a precursor for L-isoleucine biosynthesis. creative-proteomics.comnih.govwikipedia.org In plants and animals, threonine metabolism is crucial for maintaining stem cell pluripotency, partly by feeding into one-carbon metabolism via glycine production. nih.gov
In contrast, this compound is not a typical metabolite. Studies in E. coli show that OMT acts as a metabolic antagonist. nih.gov It markedly inhibits bacterial growth, an effect that is primarily reversed by the addition of L-isoleucine, and to a lesser extent, by valine or leucine (B10760876). nih.gov This suggests that OMT's primary mode of action is to disrupt the isoleucine biosynthetic pathway. Further investigation revealed that OMT is activated by isoleucyl-tRNA synthetase and can be incorporated into proteins in place of isoleucine, likely leading to non-functional proteins and contributing to its toxicity. nih.gov
While OMT is an analog of threonine, its effect on threonine deaminase is weak. Very high concentrations of OMT are needed to competitively inhibit the enzyme, indicating it is a poor substrate or inhibitor for this key enzyme in threonine metabolism. nih.govebi.ac.uk Therefore, unlike L-threonine which is actively catabolized for energy or used as a building block for other amino acids, this compound primarily acts as an antimetabolite by mimicking isoleucine.
Table 4: Comparative Metabolic Roles of L-Threonine and this compound
| Metabolic Process | L-Threonine | This compound (OMT) |
|---|---|---|
| Role in Protein Synthesis | Incorporated as a canonical amino acid. wikipedia.org | Incorporated in place of isoleucine via isoleucyl-tRNA synthetase. nih.gov |
| Catabolism | Degraded by threonine dehydrogenase or threonine deaminase. creative-proteomics.comwikipedia.org | Not significantly catabolized; acts as a metabolic inhibitor. nih.gov |
| Interaction with Threonine Deaminase | Acts as the natural substrate. creative-proteomics.com | Weak competitive inhibitor at high concentrations. nih.govebi.ac.uk |
| Interaction with Isoleucine Pathway | Serves as the precursor for isoleucine biosynthesis. wikipedia.org | Inhibits growth by antagonizing the isoleucine pathway. nih.gov |
| Overall Cellular Role | Essential building block and metabolic intermediate. nih.govcreative-peptides.com | Antimetabolite that disrupts protein synthesis and amino acid metabolism. nih.gov |
This table contrasts the metabolic fate and function of the natural amino acid L-threonine with its analog, this compound. Data sourced from creative-proteomics.comwikipedia.orgnih.govnih.govebi.ac.ukwikipedia.orgcreative-peptides.com.
Pathways of L-Threonine Degradation and Interconversion
L-threonine, an essential amino acid, is catabolized in organisms through several distinct metabolic pathways. The primary routes for its degradation involve the enzymes L-threonine 3-dehydrogenase (TDH), threonine dehydratase (also known as threonine deaminase), and threonine aldolase. ucl.ac.uknih.gov The prominence of each pathway can vary significantly between species and is influenced by the organism's metabolic state. ucl.ac.uk
The L-threonine 3-dehydrogenase (TDH) pathway is a major catabolic route in many prokaryotes and eukaryotes. ucl.ac.uk In this two-step process, TDH first oxidizes L-threonine to 2-amino-3-ketobutyrate. creative-proteomics.com This intermediate is subsequently cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA. ucl.ac.ukcreative-proteomics.com The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. creative-proteomics.com In humans, however, the gene for TDH is considered an inactive pseudogene, meaning this pathway is largely non-functional. nih.govwikipedia.orgrupahealth.com
The threonine dehydratase/deaminase pathway represents the principal route for L-threonine catabolism in humans. rupahealth.com This enzyme catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia. creative-proteomics.comrupahealth.com The α-ketobutyrate can be further metabolized to propionyl-CoA, which then enters the TCA cycle. creative-proteomics.com
The threonine aldolase pathway cleaves L-threonine into glycine and acetaldehyde. nih.gov While this enzyme is found in various organisms, including bacteria and mice, its gene is thought to be non-functional in humans. nih.gov
The chemical compound this compound, an isosteric analog of isoleucine, interacts with these pathways. nih.govasm.org Research on Escherichia coli has shown that this compound can inhibit the enzyme threonine deaminase. nih.govebi.ac.uk This inhibition is competitive with L-threonine, although high concentrations of the analog are required. nih.govasm.org this compound was also found to inhibit a preparation of threonine deaminase that had been desensitized to feedback inhibition by isoleucine. nih.govasm.org
Table 1: Key Enzymes and Pathways in L-Threonine Degradation
| Pathway | Key Enzyme(s) | Primary End Products | Predominant in | Role of this compound |
|---|---|---|---|---|
| Threonine Dehydrogenase Pathway | L-threonine 3-dehydrogenase (TDH), 2-amino-3-ketobutyrate CoA ligase | Glycine, Acetyl-CoA | Many prokaryotes and eukaryotes (not humans) ucl.ac.uknih.gov | Not a primary interaction |
| Threonine Dehydratase Pathway | Threonine Dehydratase (Threonine Deaminase) | α-Ketobutyrate, Ammonia | Humans rupahealth.com | Competitive inhibitor of the enzyme nih.gov |
| Threonine Aldolase Pathway | Threonine Aldolase | Glycine, Acetaldehyde | Bacteria, Mice (not humans) nih.gov | Not a primary interaction |
Differential Transport Mechanisms of Amino Acid Analogs
The transport of amino acids and their analogs, such as this compound, across cellular membranes is a critical process mediated by a diverse family of transporter proteins. These transporters are categorized into several "systems" based on their substrate specificity, ion dependence (particularly on sodium, Na+), and pH sensitivity. umich.eduturkupetcentre.netannualreviews.orgreactome.org The primary systems for neutral amino acids include System A, System L, and System ASC. turkupetcentre.net
System A is a Na+-dependent transporter that prefers small, non-branched neutral amino acids like alanine, serine, and glycine. umich.eduannualreviews.org It is characterized by its tolerance for N-methylated substrates, such as 2-methylaminoisobutyric acid (MeAIB), and its activity is regulated by hormone levels and amino acid availability. umich.eduphysiology.org
System L is a Na+-independent transporter that facilitates the movement of large, hydrophobic amino acids with branched or aromatic side chains, such as leucine, isoleucine, and phenylalanine. umich.edumdpi.com It can be specifically inhibited by the analog 2-aminobicyclo- ebi.ac.ukebi.ac.ukCurrent time information in JP.-heptane-2-carboxylic acid (BCH). umich.edu System L is crucial for transporting essential amino acids and various amino acid-related drugs. mdpi.comresearchgate.net
System ASC is another Na+-dependent system that transports small neutral amino acids like alanine, serine, and cysteine, but it does not tolerate N-methylated substrates, distinguishing it from System A. annualreviews.orgnih.gov
Other transport systems include System N , a Na+-dependent transporter for amino acids with nitrogen in their side chains like glutamine and asparagine, and various transporters for branched-chain amino acids (BCAAs). annualreviews.orgnih.gov
The transport of amino acid analogs often relies on their structural similarity to natural amino acids, allowing them to be recognized by these transport systems. This compound, being an analog of isoleucine, utilizes a transport pathway consistent with its structure. nih.gov Studies in E. coli have provided evidence that this compound enters the cell through the transport system for branched-chain amino acids. ebi.ac.uk Its entry can be competed for by natural branched-chain amino acids like leucine and valine. nih.govasm.org The transport of L-threonine itself is handled by other specific systems, and research indicates that the transport of amino acids like glycine and histidine is not altered in mutants with deficient branched-chain amino acid transport, the same system that this compound uses. ebi.ac.uk In E. coli, the LIV-I system is a high-affinity transporter for branched-chain amino acids and has been shown to contribute significantly to L-threonine uptake. frontiersin.org
Table 2: Major Neutral Amino Acid Transport Systems and Analog Interaction
| Transport System | Key Characteristics | Typical Substrates | Specific Inhibitor/Analog | Transport of this compound |
|---|---|---|---|---|
| System A | Na+-dependent, pH sensitive, tolerates N-methylation | Alanine, Glycine, Serine, Proline | MeAIB umich.edu | Not a primary transporter |
| System L | Na+-independent, exchange mechanism | Leucine, Isoleucine, Valine, Phenylalanine | BCH umich.edu | Transported via related BCAA systems ebi.ac.uk |
| System ASC | Na+-dependent, does not tolerate N-methylation | Alanine, Serine, Cysteine, Threonine | N/A | Not a primary transporter |
| System N | Na+-dependent | Glutamine, Asparagine, Histidine | N/A | Not a primary transporter |
| Branched-Chain Amino Acid (BCAA) Systems (e.g., LIV-I) | High-affinity, Na+ or ATP-dependent | Leucine, Isoleucine, Valine | N/A | Primary route of entry in E. coli ebi.ac.ukfrontiersin.org |
Future Directions in O Methyl L Threonine Research
Emerging Synthetic Methodologies and Scalability for Research Materials
The availability of O-Methyl-L-threonine is crucial for advancing its research. While established synthetic routes exist, future efforts are focused on developing more efficient, scalable, and stereoselective methods to produce high-purity material for research.
Current methods often involve the methylation of a protected threonine derivative. patsnap.com One common approach starts with N-tert-butoxycarbonyl (Boc) protected threonine, which is reacted with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. patsnap.com Subsequent deprotection yields this compound. Another strategy involves the stereospecific ring-opening of an aziridine (B145994) derived from threonine. nih.gov
Emerging methodologies are exploring both chemical and biocatalytic routes to improve synthesis.
Advanced Catalysis: The development of novel catalysts, such as threonine-based boron-containing catalysts, is enabling more precise control over stereoselectivity in reactions involving threonine derivatives. nih.gov Such advancements could be adapted for more efficient and selective methylation of L-threonine.
Biocatalysis: Enzymes offer a promising avenue for scalable and environmentally friendly synthesis. Threonine aldolases, for example, are being explored for the asymmetric synthesis of various β-hydroxy-α-amino acids. researchgate.net While not directly producing the O-methylated form, engineered enzymes or multi-enzyme cascade systems could be designed for this purpose. Research into promiscuous L-threonine transaldolases like ObiH, which can generate diverse β-hydroxy-α-amino acids, highlights the potential for biocatalytic routes that could be adapted for scalability. wisc.edu
Flow Chemistry: Continuous flow synthesis presents an opportunity for enhanced scalability, safety, and control over reaction parameters compared to traditional batch processing. Applying flow chemistry to the methylation of threonine derivatives could lead to a more efficient and reproducible supply of this compound for research and development.
A key challenge is maintaining the specific stereochemistry ((2S,3R)-2-amino-3-methoxybutanoic acid) during synthesis, as biological activity is often highly dependent on the correct isomer. nih.govnih.gov Future synthetic strategies will need to prioritize high diastereomeric and enantiomeric purity.
Unexplored Biological Roles and Mechanisms of Action
The primary known biological role of this compound is as an isoleucine antagonist. ebi.ac.ukasm.org It competes with isoleucine for incorporation into proteins, thereby inhibiting protein synthesis, a mechanism that has been observed in organisms like Escherichia coli. asm.org This antagonistic action has been utilized to study fundamental processes, such as the relationship between the synthesis of different globin chains in rabbit reticulocytes. ebi.ac.uk However, many aspects of its biological activity remain to be discovered.
Future research should focus on:
Broad-Spectrum Antimicrobial Activity: While its antibacterial properties have been noted, a systematic investigation into its spectrum of activity against a wider range of pathogenic bacteria and fungi is warranted. nih.govchemicalbook.com Understanding the specific molecular targets beyond general protein synthesis inhibition in different microbial species could reveal new antibiotic mechanisms.
Antiparasitic Potential: Early studies have shown that this compound and its dipeptides exhibit antimalarial activity against Plasmodium berghei in mice. ebi.ac.uk The mechanism behind this activity is not fully understood and represents a significant area for future investigation, potentially leading to new classes of antimalarial drugs.
Metabolic Reprogramming: As an amino acid analog, this compound likely has subtle but significant effects on cellular metabolism beyond isoleucine antagonism. chemimpex.comcreative-peptides.com It may interfere with other pathways involving threonine, such as its conversion to glycine (B1666218) and acetyl-CoA. creative-peptides.comnih.gov Investigating its impact on the broader metabolic network in various cell types, including cancer cells which often have altered amino acid metabolism, could uncover novel therapeutic strategies.
Neurological Effects: Some research points to the use of amino acid derivatives in studying neurotransmitter activity. chemimpex.com Given that threonine itself can be metabolized to compounds that enter the tricarboxylic acid (TCA) cycle, exploring whether this compound has any modulatory effects on neuronal metabolism or neurotransmitter systems is a compelling, yet unexplored, avenue. nih.gov
| Research Area | Organism/System | Observed/Potential Effect | Reference |
| Isoleucine Antagonism | Escherichia coli, Rabbit Reticulocytes | Inhibition of protein synthesis; Inhibition of globin α-chain synthesis | ebi.ac.uk, asm.org |
| Antimicrobial Activity | General | Antibacterial agent | nih.gov, chemicalbook.com |
| Antimalarial Activity | Plasmodium berghei (in mice) | Prolonged survival time | ebi.ac.uk |
| Metabolic Interference | General | Potential interference with threonine and amino acid metabolism | chemimpex.com, creative-peptides.com |
Novel Applications in Chemical Biology Tool Development
Chemical biology relies on molecular tools to perturb and study biological systems. This compound and its derivatives are valuable scaffolds for creating such tools.
Key future directions include:
Peptide and Peptidomimetic Synthesis: The incorporation of this compound into peptides can confer unique structural and functional properties. The methyl group can alter the peptide's conformation, stability, and solubility. chemimpex.com Its use as a building block in peptide synthesis is an active area of research, with potential applications in developing peptide-based therapeutics with enhanced pharmacological properties. chemimpex.comchemimpex.com Future work could involve creating peptides where the O-methyl group acts as a steric block or a specific recognition motif to modulate protein-protein interactions.
NMR Probes for Structural Biology: Methyl groups are powerful probes for solution NMR studies of large proteins and their complexes. researchgate.net The threonine methyl group is particularly useful as it can be located both in the hydrophobic core and on the protein surface. researchgate.netnih.gov Developing efficient methods for the specific isotopic labeling (e.g., ¹³C, ²H) of the methyl group of this compound would create a powerful tool for studying the structure and dynamics of proteins, including protein-nucleic acid complexes where threonine residues are often found at the interface. researchgate.netnih.gov
Drug Discovery Scaffolds: The ability of this compound to mimic natural amino acids makes it an attractive starting point for drug design. chemimpex.com It can be incorporated into small molecules to probe the active sites of enzymes or the binding pockets of receptors. For example, it has been incorporated into angiotensin II analogues to create antagonists. ebi.ac.uk Systematically using this compound in combinatorial chemistry and fragment-based drug discovery could lead to the identification of novel inhibitors for a variety of disease targets.
Integration with Systems Biology and Omics Approaches
To fully understand the cellular impact of this compound, its study must be integrated with systems-level analyses. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of cellular responses to molecular perturbations.
Future research should leverage these approaches to:
Map Global Cellular Responses: By treating cells or organisms with this compound and subsequently performing multi-omics analysis, researchers can map the global changes in gene expression, protein levels, and metabolite concentrations. researchgate.net This can reveal unexpected off-target effects and identify entire pathways that are perturbed, providing a much richer understanding than studying a single target in isolation. This approach has been used to analyze threonine biosynthesis in E. coli and could be applied to understand the effects of its analog. researchgate.net
Identify Biomarkers of Action: Metabolomics studies can pinpoint specific metabolic shifts that occur in response to this compound. mdpi.comisotope.com For instance, a significant accumulation or depletion of certain metabolites following treatment could serve as a biomarker for the compound's activity and help elucidate its mechanism of action. This is particularly relevant for understanding its effects on the interconnected network of amino acid biosynthesis. mdpi.com
Guide Synthetic Biology and Metabolic Engineering: Data from omics studies can inform the rational design of engineered microorganisms. researchgate.net For example, understanding how E. coli responds to this compound could help in engineering strains that are resistant to it, or conversely, in designing synthetic circuits that are controlled by its presence. This could have applications in biotechnology for producing high-value chemicals.
By combining these high-throughput analytical techniques, the future of this compound research will move from a single-molecule focus to a systems-level understanding, accelerating the discovery of its biological functions and therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for O-Methyl-L-threonine, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via enzymatic or chemical methods. Enzymatic approaches use methyltransferases or esterases under controlled pH (6.5–7.5) and temperature (25–37°C) to methylate L-threonine derivatives . Chemical synthesis often employs alkylation of threonine’s hydroxyl group using methyl iodide in polar aprotic solvents (e.g., DMF) with bases like NaH or K₂CO₃ to deprotonate the hydroxyl group . Protecting groups (e.g., Boc or Fmoc) are critical to prevent side reactions . Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography. Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Enzymatic | pH 7.0, 30°C, ATP cofactor | 60–75% | Enzyme stability, cost |
| Chemical | DMF, NaH, methyl iodide, 0°C | 50–65% | Byproduct formation |
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and methyl group placement . High-resolution mass spectrometry (HRMS) validates molecular weight (C₅H₁₁NO₃, theoretical m/z 133.0743). X-ray crystallography resolves absolute configuration, though crystallization may require derivatization (e.g., salt formation with HCl) . Purity is assessed via HPLC with UV detection (λ = 210 nm) and comparison to commercial standards (e.g., CAS 4144-02-9) . Table 2 : Key Analytical Parameters
| Technique | Key Data Points | Reference Standard |
|---|---|---|
| ¹H NMR | δ 1.25 (d, J=6.5 Hz, CH₃) | Thermo Scientific |
| HRMS | [M+H]⁺ = 134.0816 | PubChem CID 16218568 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in stereochemical purity (e.g., D vs. L isomers) or residual solvents. To address this:
- Perform orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to confirm bioactivity .
- Validate compound identity using chiral HPLC and compare retention times with optically pure standards (e.g., O-Methyl-D-threonine, CAS 537697-28-2) .
- Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C) to isolate variable effects .
Q. What experimental designs are effective for probing this compound’s role in metabolic pathways?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-methyl groups) to trace incorporation into proteins or metabolites via LC-MS . For enzyme interaction studies:
- Conduct kinetic assays with purified enzymes (e.g., threonine dehydrogenases) to measure Km and Vmax changes .
- Employ CRISPR-edited cell lines to knockout putative target enzymes and assess metabolic flux via metabolomics .
Table 3 : Example Experimental Workflow
| Step | Technique | Outcome Measure |
|---|---|---|
| Isotope Tracing | ¹³C-NMR | Methyl group utilization |
| Enzyme Assays | Spectrophotometry (NADH/NAD⁺) | Catalytic efficiency |
Methodological Considerations
- Data Reproducibility : Always report CAS numbers (e.g., 4144-02-9 for this compound) and batch-specific purity metrics .
- Contradiction Analysis : Use systematic reviews to compare studies, noting differences in synthesis protocols or assay conditions .
- Experimental Design : Align objectives with milestones (e.g., compound validation → mechanistic studies → pathway mapping) and allocate tasks for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
